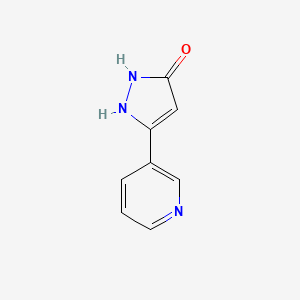

3-(pyridin-3-yl)-1H-pyrazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVNMIJYSJVKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=O)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415432 | |

| Record name | ST4125729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90280-24-3 | |

| Record name | ST4125729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Elucidation of 3 Pyridin 3 Yl 1h Pyrazol 5 Ol

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic techniques are fundamental in determining the structure of a molecule. They provide insights into the molecular weight, the electronic environment of individual atoms, and the types of functional groups present.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 3-(pyridin-3-yl)-1H-pyrazol-5-ol, with a chemical formula of C₈H₇N₃O, HRMS would be expected to provide an exact mass that confirms this composition. However, no such experimental data has been reported in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.

¹H NMR would provide information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their integration, which corresponds to the number of protons of each type.

¹³C NMR would reveal the number of unique carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl-like).

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, thus piecing together the molecular framework of the pyridinyl and pyrazolol rings.

Detailed analysis of chemical shifts, coupling constants, and cross-peaks from these NMR experiments would be essential for the definitive structural assignment of this compound. To date, no peer-reviewed ¹H, ¹³C, or 2D-NMR spectral data for this specific compound has been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, one would expect to observe characteristic absorption bands for:

O-H stretching from the hydroxyl group on the pyrazole (B372694) ring.

N-H stretching from the pyrazole ring.

C=N and C=C stretching from the aromatic pyridine (B92270) and pyrazole rings.

C-H stretching and bending from the aromatic rings.

While general IR data for pyrazole and pyridine derivatives exist, specific experimental IR spectra for this compound are not available in the public domain.

Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, solid-state techniques like X-ray crystallography and Hirshfeld surface analysis offer a precise picture of the molecule's three-dimensional structure and its interactions in the crystalline state.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. It provides precise bond lengths, bond angles, and torsion angles, confirming the exact connectivity and conformation of the atoms. Furthermore, it reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the physical properties of the solid. The successful growth of a suitable single crystal of this compound and its subsequent analysis by X-ray diffraction would be invaluable. However, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals.

Computational and Theoretical Investigations of 3 Pyridin 3 Yl 1h Pyrazol 5 Ol

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are essential for obtaining detailed information at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules, such as optimized geometry (bond lengths and angles) and the distribution of electrons. DFT calculations have been successfully applied to various pyrazole (B372694) derivatives to understand their structural and electronic characteristics.

Table 1: Representative Geometric Parameters from DFT Calculations on Analogous Pyrazole Compounds

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | ~1.34 Å |

| Bond Length | C-N (pyrazole ring) | ~1.38 Å |

| Bond Length | N-N (pyrazole ring) | ~1.37 Å |

| Bond Angle | O-C-C (within pyrazole) | ~130° |

| Bond Angle | C-N-N (within pyrazole) | ~104° |

Note: Data is illustrative and based on findings for structurally similar compounds like 3-Phenyl-1-(2-pyridyl)-1H-pyrazol-5-ol.

Ab initio methods are quantum chemistry methods that rely on first principles without the inclusion of experimental data. These calculations are used to find the most stable molecular structure (geometry optimization) and its corresponding total energy. A full geometry optimization of 3-(pyridin-3-yl)-1H-pyrazol-5-ol would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This process confirms that the molecule is in a stable, planar conformation.

The resulting energy value is a key indicator of the molecule's thermodynamic stability. Different isomers or tautomers of the molecule can be compared based on their optimized energies to determine the most prevalent form under specific conditions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity.

A large HOMO-LUMO gap suggests high electronic stability, low chemical reactivity, and high thermodynamic stability, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. In a comprehensive study of a related pyrazole derivative, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high stability.

Table 2: Representative FMO Properties from DFT Calculations

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~4.5 |

Note: Values are illustrative, based on data for analogous heterocyclic compounds, and used to demonstrate the concept.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions over time.

Pyrazoles are well-known for exhibiting tautomerism, a phenomenon where a molecule exists in two or more forms that are readily interconvertible, typically through the migration of a proton. For the pyrazol-5-ol core, three main tautomeric forms are possible: the hydroxyl form (OH), the amino-keto form (NH), and the methylene-keto form (CH).

Numerous theoretical and experimental studies have investigated this tautomerism, with findings often showing that the relative stability of these forms is influenced by the substituent on the nitrogen atom and the solvent environment. In many cases, particularly in the solid state and in various solvents, the hydroxyl (OH) form is found to be the most predominant and stable tautomer for N-substituted pyrazol-5-ols. Computational studies are crucial for calculating the relative energies of these tautomers to predict their equilibrium populations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack.

On an MEP map, regions of negative potential (typically colored red) indicate high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the pyridine (B92270) and pyrazole rings. These areas represent the most probable sites for hydrogen bonding and coordination with metal ions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a likely site for donation in hydrogen bonds.

Theoretical Insights into Reactivity and Stability

The reactivity and stability of a molecule are fundamentally governed by its electronic structure. Density Functional Theory (DFT) is a common computational method used to investigate these properties. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (HOMO-LUMO gap) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov Studies on various pyrazole derivatives have shown that the HOMO is often localized on the pyrazole ring and electron-rich substituents, while the LUMO is distributed over the electron-deficient parts of the molecule. unar.ac.id For this compound, the HOMO is likely to be concentrated on the electron-rich pyrazol-5-ol ring, while the LUMO may be more associated with the electron-deficient pyridine ring. The precise HOMO-LUMO gap would require specific DFT calculations, but it is a critical parameter for understanding its kinetic stability and reactivity in chemical reactions.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP for pyrazole derivatives typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole and pyridine rings, as well as the oxygen atom of the hydroxyl group, indicating these are the most likely sites for electrophilic attack. researchgate.net Conversely, positive potential (blue regions) is expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the N-H of the pyrazole ring, making them susceptible to nucleophilic attack.

Table 1: Key Theoretical Parameters for Assessing Reactivity and Stability

| Parameter | Theoretical Significance | Expected Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized primarily on the electron-rich pyrazol-5-ol moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Likely distributed over the electron-deficient pyridine ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity. Specific value requires calculation. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential around N and O atoms; positive potential around H atoms. |

Structure-Activity Relationship (SAR) Elucidation at a Theoretical Level

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. For pyrazole-based compounds, SAR studies often explore the impact of different substituents on the pyrazole ring and its appended aromatic systems. nih.gov

In the context of this compound, a theoretical SAR study would involve creating a library of virtual analogs by modifying the pyridine and pyrazole scaffolds. For instance, the position of the nitrogen atom in the pyridine ring could be varied (e.g., pyridin-2-yl or pyridin-4-yl), or different substituents could be introduced onto the pyridine ring. Similarly, the pyrazole ring could be substituted at various positions.

Computational methods can then be used to calculate various molecular descriptors for each analog, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). These descriptors can be correlated with experimentally determined biological activities (if available) to build a quantitative structure-activity relationship (QSAR) model. Even in the absence of experimental data, theoretical SAR can provide valuable insights into which structural modifications are likely to enhance or diminish a desired property. For example, a study on pyrazole-based inhibitors showed that the introduction of different functional groups on the aryl moieties significantly modulated their inhibitory activity against specific enzymes. nih.gov

Binding Mode Predictions through Molecular Docking Studies (excluding clinical relevance)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in understanding the potential interactions that drive the binding process.

Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Successful docking of this compound into a protein's active site would reveal key interactions. The hydroxyl group and the nitrogen atoms of both the pyrazole and pyridine rings are potential hydrogen bond donors and acceptors. researchgate.net The aromatic rings (pyrazole and pyridine) can participate in hydrophobic interactions and π-π stacking with the aromatic residues of the protein's active site. A detailed analysis of these interactions provides a structural basis for the ligand's binding affinity.

Enzyme Active Site Docking (e.g., Kinases, other enzyme targets)

Pyrazole derivatives are known to interact with a variety of enzymes. For instance, they have been studied as inhibitors of kinases and cyclooxygenase (COX) enzymes. semanticscholar.org Molecular docking of this compound into the active site of a kinase, for example, would likely show the pyrazole core acting as a scaffold that positions the pyridinyl and hydroxyl groups to interact with key amino acid residues in the ATP-binding pocket. The specific interactions would depend on the particular kinase being modeled.

Receptor Binding Affinity Predictions (in silico)

Following the docking procedure, scoring functions are used to estimate the binding affinity of the ligand for the receptor. These scoring functions take into account various energetic terms, such as van der Waals forces, electrostatic interactions, and the energy penalty of desolvation. The resulting binding energy is a theoretical prediction of how strongly the ligand binds to the target. While these are estimations, they are valuable for ranking potential compounds and prioritizing them for further experimental investigation.

Table 2: Predicted Interaction Profile of this compound in a Hypothetical Protein Active Site

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bonding | -OH group, Pyrazole N-H, Pyridine N | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic Interactions | Pyridine ring, Pyrazole ring | Ala, Val, Leu, Ile, Phe, Trp, Tyr |

| π-π Stacking | Pyridine ring, Pyrazole ring | Phe, Trp, Tyr, His |

Mechanistic Biological Activity Studies of 3 Pyridin 3 Yl 1h Pyrazol 5 Ol and Derivatives Strictly in Vitro/molecular Level

Enzyme Inhibition Mechanisms and Kinetics

The structural framework of pyrazole (B372694) derivatives allows them to interact with various enzymes, leading to the modulation of their activity. Research has focused on identifying specific enzyme targets and understanding the kinetics and mechanisms of inhibition.

Target Identification and Specificity

Derivatives of the pyrazole scaffold have been identified as inhibitors of several key enzymes implicated in disease. For instance, certain pyrazole derivatives have been shown to target enzymes such as tubulin, which is crucial for cell division, and various kinases that play a central role in cell signaling pathways. nih.govmdpi.com The anticancer efficacy of pyrazole derivatives is reportedly linked to the inhibition of several targets in cancer cells, including but not limited to topoisomerase II, EGFR, VEGF, HDAC, IGF-1R, Aurora-A kinase, c-Met, Tubulin, mTOR, B-raf, CDKs, PI3K, and JAK2. nih.gov

Specifically, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were identified, with compound 5b showing notable inhibitory activity on tubulin polymerization in a concentration-dependent manner, with a calculated IC50 of 7.30 μM. nih.gov In another study, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized, and compound 5 was identified as a new tubulin polymerization inhibitor with an IC50 value of 7.30 µM for tubulin polymerization inhibition. mdpi.com Furthermore, pyrazolo[4,3-f]quinoline derivatives have been investigated as haspin kinase inhibitors, with compound 48 showing significant growth inhibition in HCT116 and HeLa cells with IC50 values of 1.7 and 3.6 μM, respectively. mdpi.com

Some pyrazolone-pyrazole derivatives have been found to reduce the levels of VEGFR-2 to varying degrees. mdpi.com For example, one derivative, compound 26 , exhibited inhibitory activity against VEGFR-2 tyrosine kinase with an IC50 value of 34.58 µM. mdpi.com Additionally, certain pyrazole derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). Compound 36 was found to have the most significant inhibition against CDK2 with an IC50 value of 0.199 µM. mdpi.com

The specificity of these interactions is a key area of investigation. The substitution pattern on both the pyrazole and pyridine (B92270) rings plays a crucial role in determining the target enzyme and the potency of inhibition. For example, the addition of different functional groups can enhance the binding affinity and selectivity for a particular enzyme's active site.

Allosteric and Cooperative Binding Studies

Beyond direct competitive inhibition at the active site, some pyrazole derivatives have been explored as allosteric modulators. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. libretexts.orgresearchgate.net This can lead to either positive (activation) or negative (inhibition) modulation. libretexts.org

For instance, substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been designed and synthesized as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov Functional assays revealed that subtle structural changes within this class of compounds could lead to marked effects on functional activity, including a switch from negative to positive allosteric modulation. nih.gov This highlights the potential for fine-tuning the pharmacological profile of pyrazole derivatives to achieve specific modulatory effects.

Cooperative binding, where the binding of one ligand molecule to a protein target influences the binding of subsequent ligand molecules, is another important aspect of molecular interactions. cmu.edu While specific studies on the cooperative binding of 3-(pyridin-3-yl)-1H-pyrazol-5-ol derivatives are not extensively detailed in the reviewed literature, the principles of allostery often go hand-in-hand with cooperativity, especially in multi-subunit proteins. cmu.edu

In Vitro Antimicrobial and Antiproliferative Activity Investigations

The pyridinyl-pyrazole scaffold has been a fruitful template for the development of compounds with antimicrobial and antiproliferative properties. In vitro studies have been crucial in elucidating the mechanisms behind these activities.

Cellular and Molecular Mechanisms of Action

The antiproliferative activity of pyrazole derivatives often stems from their ability to induce apoptosis (programmed cell death) in cancer cells. One study on pyrazole derivatives revealed that they induce a dose- and time-dependent anti-proliferation response in triple-negative breast cancer cells (MDA-MB-468). nih.gov The derivative 3f was particularly effective, with an IC50 value of 14.97 μM after 24 hours. nih.gov The mechanism was found to involve the induction of cell cycle arrest in the S phase, an elevated level of Reactive Oxygen Species (ROS), and increased caspase 3 activity, all of which are hallmarks of apoptosis. nih.gov

Another study on novel 1H-pyrazole-3-carboxamide derivatives investigated their antitumor mechanisms and identified DNA binding as a potential mode of action. nih.gov The compound pym-5 exhibited the highest DNA-binding affinity and was shown to affect DNA conformation and induce cleavage of supercoiled plasmid DNA. nih.gov

In the context of antimicrobial activity, pyrazole derivatives have been shown to be effective against various bacterial and fungal strains. mdpi.comjohnshopkins.edunih.gov While the precise molecular mechanisms are diverse and depend on the specific derivative and microbial species, potential targets include enzymes essential for microbial survival, such as glucosamine-6-phosphate synthase (GlcN-6-P). tsijournals.com Molecular docking studies have been used to explore the binding modes of pyrazole derivatives within the active site of such enzymes. tsijournals.com

Growth Inhibition Studies in Cell Lines

The antiproliferative effects of this compound derivatives have been evaluated against a variety of cell lines, providing insights into their potential therapeutic applications and selectivity.

Table 1: Growth Inhibition of Pyrazole Derivatives in Various Cell Lines

| Derivative | Cell Line | Activity/IC50 | Reference |

| 3f (a pyrazole derivative) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50: 14.97 μM (24h) | nih.gov |

| 3f (a pyrazole derivative) | AGO1522 (Normal Fibroblast) | IC50: 28.74 μM (24h) | nih.gov |

| 5b (a pyrazole derivative) | K562 (Leukemia), A549 (Lung Carcinoma) | Highly active | nih.gov |

| 5b (a pyrazole derivative) | MCF-7 (Breast Cancer) | Weak activity | nih.gov |

| 3d (a pyrazolo[3,4-c]pyridine derivative) | Various cancer cell lines | Higher antitumor activity than 5-FU | researchgate.net |

| Compound 35 | HepG2, MCF7, Hela | IC50: 3.53, 6.71, 5.16 µM | mdpi.com |

| Compound 37 | MCF7 | IC50: 5.21 µM | mdpi.com |

| Compound 5 | K562, A549, MCF7 | More active than ABT-751 | mdpi.com |

| Compound 48 | HCT116, HeLa | IC50: 1.7, 3.6 μM | mdpi.com |

| Compound 27 | MCF7 | IC50: 16.50 µM | mdpi.com |

The data in Table 1 demonstrates that the efficacy of these derivatives can be cell-line specific, with some compounds showing potent activity against cancer cells while being less toxic to normal cells. nih.gov For example, compound 3f showed a greater inhibitory effect on the triple-negative breast cancer cell line MDA-MB-468 compared to the normal fibroblast cell line AGO1522. nih.gov

In terms of antimicrobial activity, a series of 3,5-disubstituted pyrazole-1-carboxamides showed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, but no significant effect against Pseudomonas aeruginosa. mdpi.com Another study on newly synthesized pyridine-2-one and pyrazole derivatives indicated that derivatives 3a, 4a, 4b, 9, and 16 might be promising antibacterial agents, particularly against B. subtilis and P. vulgaris. johnshopkins.edu

Molecular Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are fundamentally rooted in their interactions with biological macromolecules such as proteins and DNA.

As previously mentioned, pyrazole derivatives can bind to the minor groove of DNA. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Studies using electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy with ethidium (B1194527) bromide have confirmed the DNA binding ability of certain pyrazole carboxamide derivatives. nih.gov For instance, the compound pym-5 was found to have a high DNA-binding affinity (K(pym-5) = 1.06×10^5 M^-1) and could significantly alter the conformation of DNA. nih.gov Furthermore, UV-vis absorption studies have shown a hyperchromic shift in DNA absorption upon binding of a pyrazolo[3,4-c]pyridine derivative (3d ), indicating DNA damage. researchgate.net This was further supported by fluorescence studies with a terbium probe, which showed increased fluorescence due to damage to the double-stranded DNA. researchgate.net

The interaction with proteins is primarily through enzyme inhibition, as discussed in section 5.1. The binding can be either to the active site or to an allosteric site, leading to a modulation of the protein's function. The nature of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, is dictated by the specific chemical structure of the pyrazole derivative and the topology of the protein's binding pocket. Computational molecular docking studies are often employed to predict and analyze these interactions at an atomic level, providing valuable insights for the rational design of more potent and selective inhibitors. tsijournals.com

Signal Transduction Pathway Modulation at a Mechanistic Level

Although direct evidence for this compound is lacking, studies on analogous compounds, particularly those with fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrido[2,3-d]pyrimidine (B1209978) structures, have demonstrated significant inhibitory effects on key enzymes within signal transduction cascades, most notably receptor tyrosine kinases (RTKs). These enzymes are critical mediators in cellular processes, and their dysregulation is a hallmark of various diseases, including cancer.

Research into novel pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines has identified compounds with potent antitumor activity. nih.gov In vitro screenings have shown that certain derivatives are sensitive against leukemia and renal cancer cell lines. nih.gov Furthermore, some of these compounds have been evaluated for their inhibitory effects against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov EGFR is a crucial RTK that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central to cell proliferation, survival, and differentiation.

One notable derivative from these studies, a pyrazolo[1,5-a]pyrimidine compound, exhibited significant inhibitory activity against the EGFR kinase enzyme, with a high percentage of inhibition at nanomolar concentrations. nih.gov The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be in the low nanomolar range, indicating a potency comparable to established tyrosine kinase inhibitors like Sorafenib. nih.gov Molecular modeling studies have further supported these findings, suggesting that these derivatives can effectively bind to the active site of the EGFR kinase domain. nih.gov

The inhibitory action of these pyrazole derivatives on RTKs like EGFR directly impacts downstream signaling. By blocking the autophosphorylation of the kinase, these compounds can prevent the recruitment and activation of downstream signaling proteins, thereby attenuating the entire signaling cascade.

While these findings are for related heterocyclic systems and not for this compound itself, they provide a strong rationale for investigating the potential of this specific compound as a modulator of kinase-driven signal transduction pathways. The presence of the pyridinyl and pyrazolol moieties suggests the possibility of interactions with the ATP-binding pocket of various kinases. Future in vitro enzymatic assays and cell-based signaling studies are necessary to determine if this compound or its direct derivatives can replicate the potent inhibitory activities observed in these analogous structures.

Interactive Data Table: Kinase Inhibition by a Representative Pyrazolo[1,5-a]pyrimidine Derivative

| Compound | Target Kinase | Inhibition % (at 25 nM) | IC₅₀ (nM) | Reference Drug | Reference Drug IC₅₀ (nM) |

| Pyrazolo[1,5-a]pyrimidine derivative | EGFR | 81.72% | 8.4 | Sorafenib | Not specified in the provided context |

Advanced Research Applications of 3 Pyridin 3 Yl 1h Pyrazol 5 Ol

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms and a hydroxyl group in 3-(pyridin-3-yl)-1H-pyrazol-5-ol makes it an excellent candidate for ligand design in coordination chemistry. These heteroatoms can act as donor sites for metal ions, leading to the formation of stable and structurally diverse metal complexes.

Metal Complex Formation and Stability

The this compound molecule can exist in tautomeric forms, primarily the -ol and -one forms, which influences its coordination behavior. The pyridinic nitrogen, the pyrazole (B372694) nitrogens, and the oxygen of the hydroxyl/carbonyl group can all participate in binding to a metal center. This multi-dentate character allows for the formation of chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes.

Research on analogous compounds, such as 3-phenyl-1-(2-pyridyl)-1H-pyrazol-5-ol, has demonstrated the formation of stable complexes with various transition metals. In such complexes, an intramolecular hydrogen bond between the pyrazole N-H and the pyridine (B92270) N can enforce coplanarity of the two rings, creating a rigid and predictable coordination geometry. researchgate.net For instance, the coordination of a ZnCl₂ fragment to a similar ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, showcases both primary cation and secondary anion coordination through hydrogen bonding. researchgate.net Furthermore, studies on 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol have highlighted its significant metal-chelating activity with ions like Cu²⁺. youtube.com This body of research strongly suggests that this compound can form stable and well-defined complexes with a variety of metal ions.

The stability of these complexes is not only due to the chelate effect but is also influenced by the electronic properties of the substituents on the pyrazole and pyridine rings. The electron-withdrawing or -donating nature of these groups can modulate the basicity of the donor atoms and, consequently, the strength of the metal-ligand bonds. mdpi.com

Table 1: Crystallographic Data for the Analogous Compound 3-Phenyl-1-(2-pyridyl)-1H-pyrazol-5-ol researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.618 (2) |

| b (Å) | 10.538 (2) |

| c (Å) | 11.482 (3) |

| β (°) | 104.215 (10) |

| Volume (ų) | 1128.1 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.397 |

Supramolecular Chemistry Applications

The ability of this compound to form directional hydrogen bonds and participate in π-π stacking interactions makes it a valuable component in the construction of supramolecular assemblies. These non-covalent interactions can be exploited to build intricate, higher-order structures from individual molecular units.

The hydrogen bonding capabilities of the pyrazole N-H group and the hydroxyl group, along with the potential for the pyridine nitrogen to act as a hydrogen bond acceptor, allow for the formation of one-, two-, or three-dimensional networks. researchgate.net The resulting supramolecular architectures can exhibit interesting properties, such as porosity or the ability to encapsulate guest molecules. The π-systems of the pyridine and pyrazole rings can engage in stacking interactions, further stabilizing the supramolecular structure. researchgate.net

Materials Science Applications

The unique electronic and photophysical properties of this compound and its derivatives have led to their exploration in various materials science applications, particularly in the development of fluorescent and optoelectronic materials.

Fluorescent Probes and Sensors

Derivatives of pyrazol-5-ol have shown promise as fluorescent probes for the detection of various analytes. The fluorescence properties of these compounds can be sensitive to their environment, such as solvent polarity or the presence of metal ions. This sensitivity can be harnessed to design "turn-on" or "turn-off" fluorescent sensors.

For example, the analogous compound 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl₂ complex exhibit aggregation-induced emission (AIE) behavior, where the emission intensity increases in the aggregated state. researchgate.net This phenomenon is highly desirable for applications in biological imaging and sensing. The complexation with a metal ion can significantly alter the photoluminescence properties, leading to a detectable signal. It is plausible that this compound would exhibit similar behavior, making it a candidate for the development of novel fluorescent sensors for metal ions or other species.

Optoelectronic and Photoluminescent Materials

The pyrazole-pyridine scaffold is a key component in the design of phosphorescent materials for organic light-emitting diodes (OLEDs). Iridium(III) complexes incorporating (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been shown to be highly efficient green emitters with low efficiency roll-off in OLED devices. nih.gov These complexes exhibit high phosphorescence quantum efficiencies, a crucial parameter for their performance in electroluminescent devices. nih.gov

The role of the this compound ligand in such complexes would be to fine-tune the photophysical properties of the iridium center, such as the emission wavelength and quantum yield. The electronic nature of the pyridine and pyrazole rings, as well as the presence of the hydroxyl group, can influence the energy levels of the frontier molecular orbitals, thereby affecting the color and efficiency of the emitted light. Research on related pyrazoline and pyrazole derivatives has also demonstrated their potential in creating materials with high fluorescence quantum yields. researchgate.net

Table 2: Photophysical Data for a Related Pyrazolo[1,5-a]pyrimidine-based Fluorophore rsc.org

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| 4a | 350 | 450 | 0.65 |

| 4b | 365 | 475 | 0.85 |

| 4c | 370 | 490 | 0.45 |

Data for illustrative purposes from a related class of compounds to show the potential for high quantum yields.

Building Block Utility in Organic Synthesis

Beyond its direct applications, this compound is a valuable building block, or synthon, in organic synthesis for the construction of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of chemical transformations.

The pyrazol-5-ol moiety can readily undergo reactions at the N1 and C4 positions, as well as at the hydroxyl group. The pyridine ring can also be functionalized, offering numerous possibilities for derivatization. A significant application of this type of building block is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov While this compound is not a 3-aminopyrazole, its structural features can be chemically modified to participate in similar cyclization reactions. For instance, the hydroxyl group could be converted to a leaving group, or the pyrazole ring could be activated for condensation reactions. The commercial availability of the related 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid as a building block further underscores the synthetic utility of this scaffold. rsc.org

Scaffold Diversification for Novel Heterocyclic Systems

The true synthetic potential of this compound is unlocked through its amino tautomer, 3-(pyridin-3-yl)-1H-pyrazol-5-amine. This form possesses nucleophilic centers that readily participate in cyclocondensation reactions with various electrophilic partners, leading to the formation of fused pyrazole ring systems. These reactions are instrumental in diversifying the core scaffold, giving rise to a multitude of novel heterocyclic frameworks.

One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic systems are of significant interest due to their structural analogy to purines, making them privileged scaffolds in the design of biologically active molecules, particularly kinase inhibitors. rsc.orgresearchgate.netmdpi.com The general synthetic strategy involves the reaction of 3-(pyridin-3-yl)-1H-pyrazol-5-amine with β-dicarbonyl compounds, enaminones, or enaminonitriles. mdpi.comnih.gov

For instance, the reaction with enaminones, often generated in situ, proceeds via a cyclocondensation pathway to yield substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity of this reaction is a key aspect, with the substitution pattern on the resulting pyrimidine (B1678525) ring being influenced by the nature of the enaminone. nih.gov

Similarly, the reaction with β-dicarbonyl compounds or their equivalents provides a direct route to pyrazolo[1,5-a]pyrimidin-7-ones. The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring, enabling the generation of a library of diverse compounds for further investigation.

Another significant area of scaffold diversification is the synthesis of pyrazolo[3,4-b]pyridines . These fused heterocycles are also recognized for their wide range of biological activities. The synthesis is typically achieved through the condensation of 3-(pyridin-3-yl)-1H-pyrazol-5-amine with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov The reaction conditions can be tailored to control the regiochemical outcome, leading to specific isomers of the pyrazolo[3,4-b]pyridine core.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of complex heterocyclic systems from simple starting materials. researchgate.net 3-(pyridin-3-yl)-1H-pyrazol-5-amine can be effectively employed in MCRs, for example, with an aldehyde and an active methylene (B1212753) compound, to construct highly substituted pyrazolo[1,5-a]pyrimidines in a single synthetic step. nih.gov This approach offers significant advantages in terms of efficiency and atom economy.

Precursor for Advanced Chemical Entities

Beyond the initial formation of fused heterocyclic systems, this compound serves as a crucial precursor for the development of more advanced and functionally complex chemical entities. The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-b]pyridine scaffolds derived from it are not merely final products but act as versatile intermediates for further chemical transformations and molecular elaboration.

A significant application in this context is the synthesis of kinase inhibitors . The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. rsc.orgresearchgate.net By starting with this compound, chemists can introduce the essential pyridinyl moiety, which can be crucial for targeting specific kinases and achieving desired selectivity and potency. The initial pyrazolo[1,5-a]pyrimidine can be further functionalized at various positions to optimize its interaction with the target kinase and improve its pharmacokinetic properties. mdpi.comnih.gov

For example, the synthesis of 2,5-disubstituted pyrazolo[1,5-a]pyrimidines often starts with the cyclocondensation of a 3-substituted-5-aminopyrazole. In the case of the title compound, this would lead to a 2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a variety of substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core, thereby generating a library of potential kinase inhibitors. mdpi.comnih.gov

The following table provides a conceptual illustration of how this compound can be utilized as a precursor for advanced chemical entities, specifically kinase inhibitors.

| Precursor | Intermediate Scaffold | Reaction Type | Advanced Chemical Entity (Example) | Potential Application |

| This compound | 2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | Cyclocondensation | Further functionalized pyrazolo[1,5-a]pyrimidine | Kinase Inhibitor |

| This compound | 3-(pyridin-3-yl)pyrazolo[3,4-b]pyridine | Cyclocondensation | Derivatized pyrazolo[3,4-b]pyridine | Bioactive Molecule |

Furthermore, the pyridinyl group of the initial precursor can itself be a site for further modification, adding another layer of diversity to the resulting molecules. The nitrogen atom of the pyridine ring can be quaternized or oxidized, and the ring can undergo various substitution reactions, allowing for fine-tuning of the electronic and steric properties of the final compound.

Future Research Directions and Perspectives for 3 Pyridin 3 Yl 1h Pyrazol 5 Ol

Challenges in Scalable and Sustainable Synthesis

The future development of 3-(pyridin-3-yl)-1H-pyrazol-5-ol and its derivatives is contingent on overcoming challenges in their synthesis, particularly concerning scalability and sustainability. Traditional methods for pyrazole (B372694) synthesis often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which are not ideal for large-scale production or environmentally friendly processes.

Sustainable Synthesis: Green chemistry principles are becoming central to the synthesis of heterocyclic compounds like pyrazoles. nih.govnih.gov Future research will likely focus on developing eco-friendly synthetic routes. nih.gov This includes the use of greener solvents such as water or ionic liquids, employing recyclable catalysts, and utilizing energy-efficient methods like microwave-assisted synthesis or mechanochemical grinding. nih.govnih.gov One-pot, multicomponent reactions are particularly promising as they reduce waste and improve efficiency by combining several synthetic steps into a single procedure. nih.govtandfonline.com The use of biomass-derived alcohols as a primary feedstock, catalyzed by earth-abundant metals like iron, represents a sustainable approach to forming the pyrazole core. rsc.org

Scalable Synthesis: Transitioning from laboratory-scale synthesis to large-scale industrial production presents a distinct set of challenges. mdpi.com Issues such as heat transfer, reaction kinetics, and safety must be addressed. For instance, reactions involving thermally sensitive intermediates require precise temperature control, which becomes more complex in larger reactors. mdpi.com Furthermore, the use of potentially explosive reagents or the generation of gaseous byproducts necessitates careful process design and safety assessments. researchgate.net The development of continuous-flow chemistry methodologies offers a potential solution to many of these scalability issues, providing better control over reaction parameters and enhancing safety. mdpi.com

A summary of challenges and potential solutions is presented in the table below.

| Challenge | Potential Future Research Direction | Key Benefits |

| Use of Hazardous Reagents | Development of catalytic systems using earth-abundant metals (e.g., iron, zinc, copper). rsc.orgresearchgate.net | Reduced cost, lower toxicity, increased sustainability. |

| Harsh Reaction Conditions | Exploration of microwave-assisted synthesis, sonication, and solvent-free grinding techniques. nih.gov | Faster reaction times, lower energy consumption, reduced solvent waste. |

| Poor Atom Economy | Design of one-pot, multicomponent reaction pathways. nih.govtandfonline.comnih.gov | Fewer purification steps, reduced waste, higher overall yields. |

| Scalability Issues | Implementation of continuous-flow chemistry processes. mdpi.com | Improved safety, consistent product quality, easier scale-up. |

| Solvent Waste | Utilization of green solvents like water or performing reactions under solvent-free conditions. nih.govtandfonline.com | Reduced environmental impact, lower disposal costs. |

Exploration of Novel Biological Targets at a Mechanistic Level

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov Derivatives of pyrazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For this compound, future research should aim to identify and validate novel biological targets, moving beyond preliminary screening to detailed mechanistic investigations.

Anticancer Applications: Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases. nih.gov Future studies could investigate the inhibitory potential of this compound derivatives against kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs). nih.gov Beyond kinase inhibition, exploring other mechanisms like the induction of apoptosis, inhibition of topoisomerase, or disruption of DNA integrity is a promising avenue. nih.gov For example, novel pyrazole-containing compounds have been shown to induce both intrinsic and extrinsic apoptotic pathways in cancer cells.

Other Therapeutic Areas: The anti-inflammatory potential of pyrazolone (B3327878) derivatives is well-documented. jst.go.jp Research could focus on whether derivatives of this compound can selectively inhibit cyclooxygenase (COX) enzymes or other inflammatory targets. Furthermore, given the antimicrobial activity of some pyrazoles, screening against a panel of pathogenic bacteria and fungi, coupled with mechanistic studies to identify the specific cellular pathways being inhibited, would be a valuable research direction. nih.gov

| Potential Therapeutic Area | Possible Biological Targets | Example Mechanism of Action |

| Oncology | Protein Kinases (EGFR, BTK, CDKs), Topoisomerase, Tubulin. nih.gov | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. nih.gov |

| Inflammation | Cyclooxygenase (COX-1/COX-2), various cytokines. jst.go.jp | Reduction of pro-inflammatory prostaglandin (B15479496) synthesis. jst.go.jp |

| Infectious Diseases | Bacterial DNA gyrase, fungal cell wall synthesis enzymes. nih.gov | Inhibition of bacterial replication, disruption of fungal cell integrity. nih.gov |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), glycogen (B147801) synthase kinase-3 (GSK-3). | Modulation of neurotransmitter levels, reduction of tau hyperphosphorylation. |

Integration of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these methods can accelerate the design of new derivatives with enhanced activity and optimized pharmacokinetic profiles.

Structure-Based and Ligand-Based Design: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding orientation and affinity of novel derivatives of this compound. This allows for the rational design of modifications to improve target engagement. In the absence of a target structure, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed. jst.go.jp By building a mathematical model that correlates the chemical structures of existing pyrazole derivatives with their biological activities, the potency of new, unsynthesized compounds can be predicted. jst.go.jp

ADME/Tox Prediction: A significant challenge in drug development is poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity. In silico models can predict these properties early in the design phase, allowing researchers to prioritize compounds with a higher likelihood of success. This predictive capability helps to reduce the time and cost associated with experimental testing.

Development of Integrated Experimental and Theoretical Methodologies

The most powerful approach to drug discovery involves a synergistic interplay between experimental and theoretical methods. Future research on this compound will benefit greatly from such an integrated strategy.

An effective workflow would involve using computational models to design a focused library of derivatives. These compounds would then be synthesized and evaluated in relevant biological assays. The experimental results would, in turn, be used to refine and improve the predictive power of the computational models. This iterative cycle of design, synthesis, testing, and model refinement can significantly streamline the process of identifying lead candidates. For instance, density functional theory (DFT) calculations can be used to understand the electronic properties and reactivity of the synthesized compounds, providing insights that complement experimental findings from techniques like NMR and FT-IR spectroscopy. chemrxiv.org

Potential in Advanced Analytical Reagent Development

The structural features of this compound, specifically the presence of nitrogen and oxygen donor atoms and a potentially fluorescent core, make it an attractive candidate for development as an advanced analytical reagent. nih.gov Pyrazole and pyrazolone derivatives have been successfully employed as chemosensors for the detection of various analytes. nih.govorientjchem.org

Colorimetric and Fluorescent Sensors: The compound's ability to chelate metal ions could be exploited to create selective colorimetric or fluorescent sensors. nih.govresearchgate.net The binding of a target metal ion to the pyrazole-pyridine scaffold could induce a change in the electronic properties of the molecule, leading to a visible color change or a "turn-on" or "turn-off" fluorescent response. nih.govrsc.org For example, pyrazole-based probes have been designed for the sensitive and selective detection of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. chemrxiv.orgrsc.orgacs.org The pyridine (B92270) nitrogen and the pyrazol-5-ol moiety can act as a binding site, and functionalization of the core structure could tune the selectivity for different ions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(pyridin-3-yl)-1H-pyrazol-5-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and catalysts. For pyrazole derivatives, condensation reactions between aldehydes and pyrazolone precursors (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) are common . Incorporating microwave-assisted synthesis or ionic liquid catalysts (e.g., [Sipmim]HSO4) can enhance reaction efficiency and reduce side products . Purification via recrystallization (e.g., methanol or ethanol) or column chromatography is recommended to isolate the target compound in high purity.

Q. What are the best practices for characterizing this compound using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation of DMSO/water mixtures). For tautomeric or conformational analysis, compare crystallographic data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in biological data (e.g., neuroprotective or cytotoxic effects) may arise from assay conditions or compound stability. Standardize assays using the Mosmann MTT protocol for cytotoxicity . Include dose-response curves and validate results with orthogonal assays (e.g., flow cytometry for apoptosis). Control for compound degradation by monitoring stability in DMSO or cell culture media via HPLC .

Advanced Research Questions

Q. How can the tautomeric behavior of this compound be experimentally and computationally analyzed?

- Methodological Answer : Tautomerism between the pyrazole-OH and pyridyl-N can be studied using:

- Spectroscopy : Compare -NMR shifts in DMSO-d6 (hydrogen-bonding solvent) vs. CDCl3 to identify dominant tautomers .

- Crystallography : Analyze hydrogen-bonding networks in SCXRD structures to determine tautomeric preferences .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to calculate energy differences between tautomers and simulate IR/NMR spectra for validation .

Q. What strategies are effective for designing this compound derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., -COOH, -SO3H) at the pyridyl or pyrazole positions while preserving the pharmacophore .

- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to improve aqueous solubility .

- Prodrug Approaches : Synthesize ester or glycoside derivatives that hydrolyze in vivo to release the active compound .

Q. How can researchers investigate the mechanism of action of this compound in neuroprotection or anticancer activity?

- Methodological Answer :

- Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets. For example, HDAC inhibition assays (as in related pyrazole derivatives) can reveal epigenetic mechanisms .

- Pathway Analysis : Employ RNA sequencing or phosphoproteomics to map signaling pathways affected by the compound (e.g., PI3K/AKT or MAPK) .

- In Vivo Validation : Test efficacy in zebrafish or murine models, focusing on biomarkers like caspase-3 for apoptosis or BDNF for neuroprotection .

Q. What advanced techniques are recommended for analyzing reaction intermediates during the synthesis of this compound?

- Methodological Answer :

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Mass Spectrometry : Employ LC-MS/MS to detect transient species (e.g., Schiff bases or cyclized intermediates) .

- Kinetic Studies : Perform stopped-flow experiments to determine rate constants for key steps like cyclization or tautomerization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound in different cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify cell line identity via STR profiling to exclude contamination .

- Microenvironment Mimicry : Test activity in 3D spheroid models or co-cultures to better replicate in vivo conditions .

- Metabolic Profiling : Compare intracellular metabolite levels (e.g., ATP, glutathione) to assess compound activation or detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.